4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Chemical Procurement Building Block Purity Medicinal Chemistry

Accelerate your hit-to-lead programs with this polybrominated benzoxazole scaffold. The precise 4,6-dibromo and 4-bromophenyl substitution pattern delivers a high LogP (5.36-5.95), critical for CNS penetration studies. Three distinct bromine sites support sequential Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 5-amino group offers an orthogonal handle. Avoid custom synthesis delays; secure this 98%-pure, research-grade intermediate for immediate library expansion.

Molecular Formula C13H7Br3N2O
Molecular Weight 446.924
CAS No. 577768-91-3
Cat. No. B2714375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine
CAS577768-91-3
Molecular FormulaC13H7Br3N2O
Molecular Weight446.924
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Br
InChIInChI=1S/C13H7Br3N2O/c14-7-3-1-6(2-4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2
InChIKeyIUGZCLNRHKYSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 577768-91-3): Procurement-Ready Building Block for Halogenated Heterocycle Chemistry


4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 577768-91-3) is a highly brominated benzoxazole derivative (C13H7Br3N2O, molecular weight 446.92 g/mol) characterized by three bromine substituents: one on the para-position of the 2-phenyl ring and two on the benzoxazole core at positions 4 and 6, along with a reactive 5-amino group . This structural arrangement confers an elevated calculated LogP of 5.36-5.95, indicating substantially higher lipophilicity compared to non-brominated or mono-brominated benzoxazole analogs . The compound is commercially available at 98% purity from established research chemical suppliers and serves as a versatile intermediate for medicinal chemistry and materials science applications requiring polyhalogenated aromatic scaffolds .

Why 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine Cannot Be Replaced by Other Benzoxazole-5-amines


Generic substitution among benzoxazol-5-amine derivatives is precluded by the specific bromination pattern of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine. Non-brominated or mono-brominated analogs such as 2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 54995-56-1, MW 289.13) and 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine (CAS 637302-85-3) lack the complete tris-brominated architecture that defines this compound's physicochemical profile . The combination of three bromine atoms with the 5-amino group yields a calculated LogP value of 5.36-5.95, which differs markedly from less brominated congeners and directly influences membrane permeability, solubility, and biological target engagement . In procurement terms, substituting this compound with a less brominated analog alters both the chemical reactivity profile (reduced sites for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) and the expected ADME properties in downstream biological assays, rendering such substitutions scientifically invalid without re-optimization .

Procurement-Relevant Differentiation Evidence: 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine vs. Structural Analogs


Comparison of Commercial Purity Specifications: 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine vs. Non-Brominated Analog

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 577768-91-3) is commercially available from Leyan (Product No. 1626606) at 98% purity . In comparison, the mono-brominated analog 2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 54995-56-1) is offered by AKSci at 95% purity . For procurement decisions in medicinal chemistry, particularly for structure-activity relationship (SAR) studies or as a building block for further derivatization, the higher starting purity specification of the tris-brominated compound reduces the need for additional purification steps and ensures greater reproducibility in subsequent synthetic transformations.

Chemical Procurement Building Block Purity Medicinal Chemistry

Direct Comparison of Inventory and Lead Time: 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine vs. 4-Fluoro Analog

A direct comparison of vendor catalogs reveals a significant difference in product availability and lead time. 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 577768-91-3) is indicated as "In Stock" at Benchchem (Cat. No. B2714375) . In contrast, its 4-fluorophenyl analog (4,6-dibromo-2-(4-fluorophenyl)benzo[d]oxazol-5-amine, CAS 637302-88-6) is not listed as a stocked item by the same supplier classification. This distinction is critical for procurement planning, as immediate availability eliminates custom synthesis lead times (typically 4-8 weeks) and associated non-recurring engineering (NRE) fees for compounds requiring de novo synthesis.

Laboratory Supply Chain Chemical Sourcing Vendor Comparison

Quantitative Comparison of Calculated LogP as a Driver for Membrane Permeability

The calculated LogP (partition coefficient) provides a quantifiable measure of lipophilicity, a key determinant of passive membrane permeability and potential for blood-brain barrier penetration. 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine exhibits a calculated LogP of 5.36 (Leyan) to 5.95 (ChemSrc) . This is substantially higher than non-brominated or mono-brominated benzoxazol-5-amines, which typically exhibit LogP values in the range of 2.5 to 3.5 (based on class-level inference) [1]. The increased lipophilicity driven by the three bromine substituents is a critical differentiator for applications requiring enhanced membrane diffusion or target engagement in lipid-rich environments, making this compound a distinct tool for studying lipophilicity-driven pharmacokinetics.

Lipophilicity ADME Prediction Medicinal Chemistry

Comparative Synthetic Utility: Three Bromine Sites for Cross-Coupling Chemistry

4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine contains three aromatic bromine substituents at distinct positions (phenyl ring para-position, benzoxazole core positions 4 and 6), providing multiple orthogonal sites for sequential palladium-catalyzed cross-coupling reactions . In contrast, mono-brominated analogs such as 2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 54995-56-1) offer only a single reactive site for derivatization . The presence of three bromine atoms in the target compound enables the construction of more structurally complex libraries through iterative Suzuki-Miyaura or Buchwald-Hartwig couplings, a synthetic advantage that mono- or di-brominated alternatives cannot replicate without additional halogenation steps.

Cross-Coupling Suzuki-Miyaura Reaction Building Block Chemistry

Optimal Procurement and Application Scenarios for 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine


Accelerated SAR Campaigns Requiring Immediate Availability of a Polybrominated Benzoxazole Scaffold

Researchers conducting structure-activity relationship (SAR) studies on benzoxazole-based inhibitors can procure 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine (CAS 577768-91-3) as an off-the-shelf building block at 98% purity . The compound's in-stock status eliminates the 4-8 week lead time typically associated with custom synthesis of tris-brominated heterocycles, enabling immediate initiation of derivatization chemistry and biological evaluation. This scenario is particularly valuable for hit-to-lead programs where time-sensitive compound supply directly impacts project milestones.

Sequential Cross-Coupling for Diverse Library Synthesis

Medicinal chemists requiring a polyfunctionalized core for library synthesis can leverage the three distinct bromine positions of 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine for sequential Suzuki-Miyaura or Buchwald-Hartwig coupling reactions . The 5-amino group provides an additional orthogonal functional handle for amide bond formation or reductive amination. This multi-site reactivity enables the construction of structurally diverse compound collections from a single starting material, a synthetic efficiency that mono-brominated analogs cannot provide . The higher LogP (5.36-5.95) of the parent scaffold may also bias the resulting library toward compounds with enhanced membrane permeability.

Lipophilicity-Driven Probe Design for CNS Target Engagement

Investigators studying targets within lipid-rich environments or those requiring blood-brain barrier penetration can utilize 4,6-Dibromo-2-(4-bromophenyl)-1,3-benzoxazol-5-amine as a probe scaffold. The compound's calculated LogP of 5.36-5.95 is substantially elevated relative to non-brominated benzoxazol-5-amines (typical LogP ~1.6) , a physicochemical property that correlates with improved passive diffusion across biological membranes. This differentiated lipophilicity profile makes the compound suitable for exploring structure-property relationships in CNS drug discovery programs where optimizing brain exposure is a key objective.

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